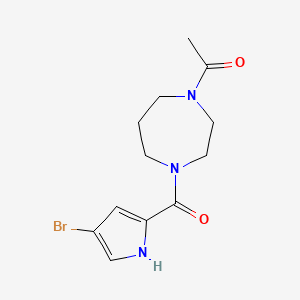
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrrole ring and a diazepane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination of Pyrrole: The initial step involves the bromination of pyrrole using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 4-bromo-1H-pyrrole.
Formation of Pyrrole-2-carbonyl Chloride: The brominated pyrrole is then reacted with thionyl chloride to form 4-bromo-1H-pyrrole-2-carbonyl chloride.
Diazepane Formation: Separately, 1,4-diazepane is synthesized through the cyclization of appropriate diamines.
Coupling Reaction: The final step involves the coupling of 4-bromo-1H-pyrrole-2-carbonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).
Major Products
Substitution: Substituted pyrrole derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrrole ring and diazepane moiety may interact with different biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(4-Chloro-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-(4-Fluoro-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
1-(4-(4-Methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogens or substituents.
Propriétés
Formule moléculaire |
C12H16BrN3O2 |
|---|---|
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
1-[4-(4-bromo-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C12H16BrN3O2/c1-9(17)15-3-2-4-16(6-5-15)12(18)11-7-10(13)8-14-11/h7-8,14H,2-6H2,1H3 |
Clé InChI |
BSCUTSVKFIKJOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCN(CC1)C(=O)C2=CC(=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



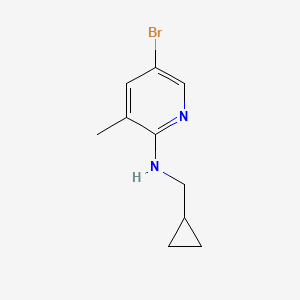
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)

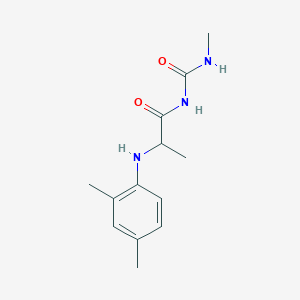

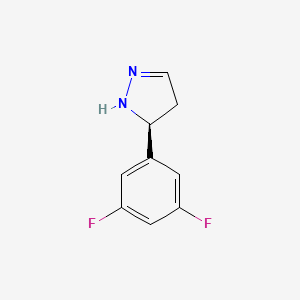

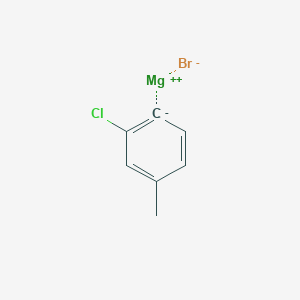
![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)
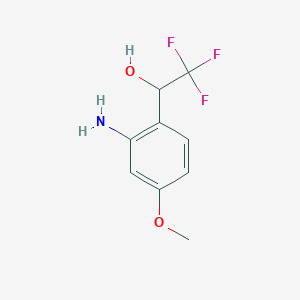
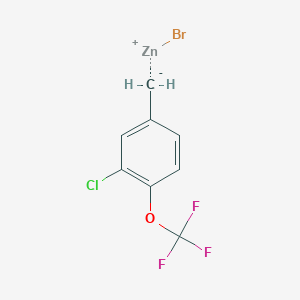

![(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
